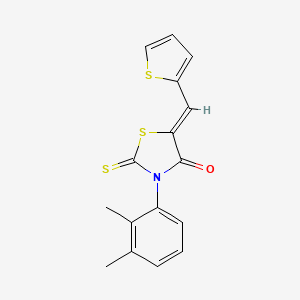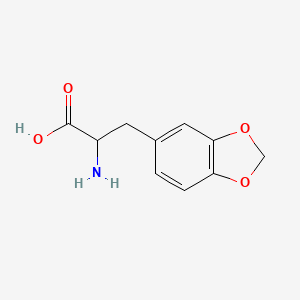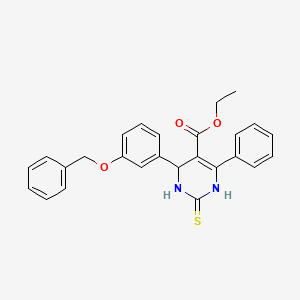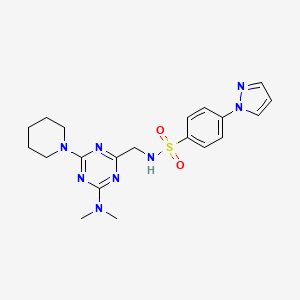
1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea is a useful research compound. Its molecular formula is C19H24F3N7O2 and its molecular weight is 439.443. The purity is usually 95%.
BenchChem offers high-quality 1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
The compound has been a subject of interest in the synthesis and chemical transformation of sterically protected carbonyl compounds. For instance, ureas with sterically protected carbonyl groups have been prepared and metalated, showing the potential of such compounds in organic synthesis. Methods of cleaving urethanes and ureas have been explored, highlighting the utility of sterically blocked carbonyl compounds in synthesizing complex molecules (Hassel & Seebach, 1978).
Antimicrobial Activity
Thiazolidinone derivatives, incorporating triazine-based compounds, have been synthesized and evaluated for their antimicrobial activity. These compounds showed significant activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2012).
Biological Evaluations
Similarly, thiazolidinone derivatives linked with pyridin-2-yl-piperazine have been synthesized and assessed for their antimicrobial properties. This research underscores the importance of such compounds in developing new antimicrobial therapies (Patel, Kumari, & Patel, 2012).
Herbicide Development
The compound has been examined in the context of herbicide development, showcasing the structural and molecular characteristics essential for its activity. The study presents the molecule's planar structure and intramolecular interactions, which are crucial for its function as a herbicide (Mereiter, 2011).
Corrosion Inhibition
Research into 1,3,5-triazinyl urea derivatives has revealed their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This application is significant for protecting industrial equipment and infrastructure from corrosion, highlighting the compound's versatility beyond biomedical applications (Mistry et al., 2011).
properties
IUPAC Name |
1-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N7O2/c1-28(2)16-25-15(26-17(27-16)29-10-4-3-5-11-29)12-23-18(30)24-13-6-8-14(9-7-13)31-19(20,21)22/h6-9H,3-5,10-12H2,1-2H3,(H2,23,24,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYJOVTZCHIRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

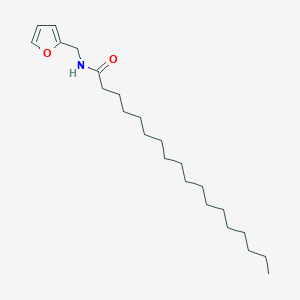
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2761583.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B2761584.png)
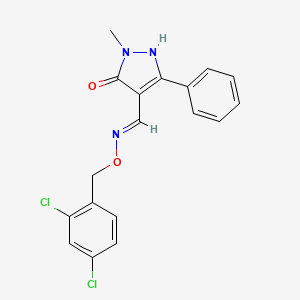
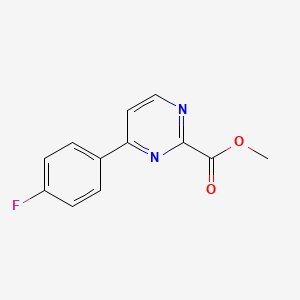
![Tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate](/img/structure/B2761588.png)
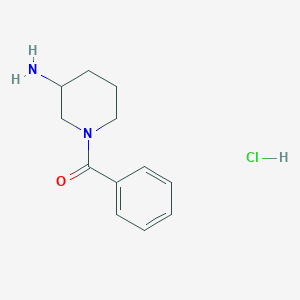

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2761591.png)
![[(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2761592.png)
